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molecular formula C8H9N3O B1521347 3-Amino-6-ethoxypicolinonitrile CAS No. 625822-19-7

3-Amino-6-ethoxypicolinonitrile

Cat. No. B1521347
M. Wt: 163.18 g/mol
InChI Key: FODZHFBQKIYUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809538B2

Procedure details

To a suspension of the compound prepared in Example 280 (0.672 g) in hydrochloric acid (2.3 mL) and methanol (7 mL) was added portionwise iron (0.680 g) slowly. After addition was complete, the mixture was stirred at room temperature for 1 hour. The mixture was evaporated in vacuo, diluted with dichloromethane, filtered, and purified by column chromatography on silica gel (5-70% ethyl acetate in hexane) to obtain the title compound (0.460 g) having the following physical data.
Name
compound
Quantity
0.672 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.68 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[N:9]=[C:8]([C:10]#[N:11])[C:7]([N+:12]([O-])=O)=[CH:6][CH:5]=1)[CH3:2]>Cl.CO.[Fe]>[NH2:12][C:7]1[C:8]([C:10]#[N:11])=[N:9][C:4]([O:3][CH2:1][CH3:2])=[CH:5][CH:6]=1

Inputs

Step One
Name
compound
Quantity
0.672 g
Type
reactant
Smiles
C(C)OC1=CC=C(C(=N1)C#N)[N+](=O)[O-]
Name
Quantity
2.3 mL
Type
solvent
Smiles
Cl
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.68 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (5-70% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=NC(=CC1)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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